

In Vitro Sensitivity of Cancer Cell Lines to Afuresertib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Afuresertib (GSK2110183) is a potent and orally bioavailable small molecule inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1][2] As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in a wide range of human cancers, playing a crucial role in promoting cell proliferation, survival, and resistance to therapy. [1][3] Afuresertib, by targeting all three isoforms of AKT (AKT1, AKT2, and AKT3), represents a promising therapeutic strategy for cancers dependent on this pathway.[2] This technical guide provides a comprehensive overview of the in vitro sensitivity of various cancer cell lines to Afuresertib, detailing experimental methodologies and presenting key quantitative data to support further research and drug development efforts.

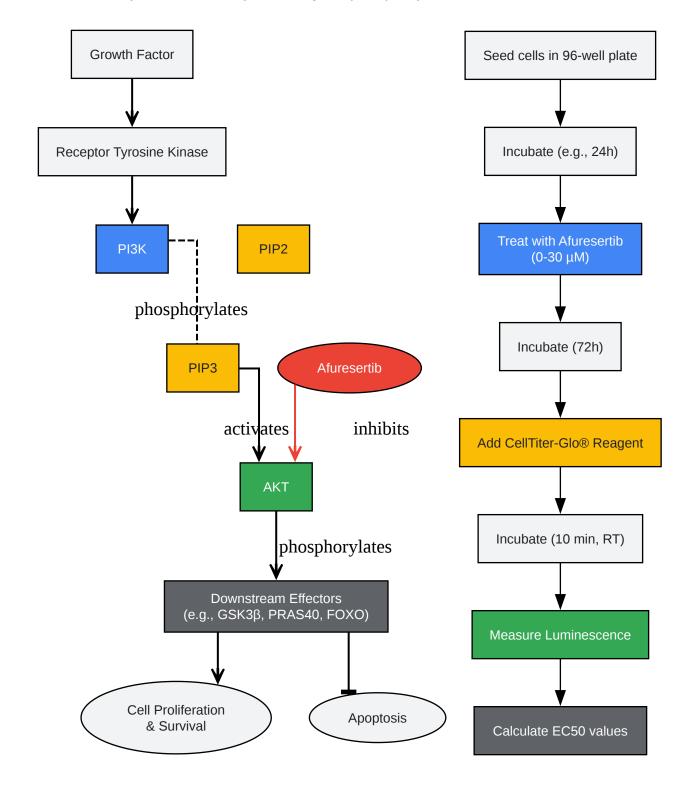
Mechanism of Action

Afuresertib is an ATP-competitive inhibitor of AKT, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[4] This inhibition leads to the suppression of the PI3K/AKT signaling cascade, ultimately resulting in the induction of apoptosis and inhibition of cell proliferation in cancer cells with a dysregulated AKT pathway.[1]

Signaling Pathway Affected by Afuresertib



The primary signaling pathway inhibited by **Afuresertib** is the PI3K/AKT/mTOR pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including GSK3β, PRAS40, and FOXO proteins, to promote cell growth and survival. **Afuresertib** blocks the kinase activity of AKT, thereby inhibiting the phosphorylation of these downstream effectors.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Protective Mechanism of Afuresertib against Esophageal Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
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